3-[(2-Methylpropyl)amino]benzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(2-methylpropylamino)benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,9,13H,8H2,1-2H3 |
InChI Key |
OUJCYMJDHPYQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns.
Molecular Weight and Formula: The molecular formula of 3-[(2-Methylpropyl)amino]benzonitrile is C₁₂H₁₆N₂. This gives a calculated monoisotopic mass of approximately 188.1313 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass. A related structural isomer, 3-{[(2-methylpropyl)amino]methyl}benzonitrile, has a reported molecular weight of 188.26884. nist.gov
Fragmentation Analysis: In the absence of a direct experimental mass spectrum for this compound, the fragmentation pattern can be predicted based on the known fragmentation of related structures, such as aminobenzonitriles and N-alkylated amines. unito.itnih.gov Upon electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 188 would be expected. Subsequent fragmentation would likely proceed through several key pathways:
α-Cleavage: The most favorable fragmentation for N-alkyl amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of a propyl radical (•CH₂CH(CH₃)₂) to yield a stable iminium cation.
Loss of an Alkene: A common fragmentation pathway for larger alkyl groups is the loss of an alkene through a McLafferty-type rearrangement or simple C-C bond cleavage, if a gamma-hydrogen is available.
Cleavage of the N-alkyl bond: Direct cleavage of the bond between the nitrogen and the isobutyl group could occur.
Fragmentation of the Benzonitrile (B105546) Ring: The benzonitrile core itself can undergo fragmentation, often involving the loss of HCN or HNC, a characteristic fragmentation of benzonitrile derivatives. nih.govresearchgate.net Studies on the fragmentation of benzonitrile have identified cationic fragments with the molecular formula C₆H₄⁺˙, corresponding to benzyne (B1209423) radical cations. nih.govresearchgate.net
A summary of potential major fragments is presented in the table below.
| Predicted Fragment (m/z) | Proposed Structure/Loss |
| 188 | Molecular Ion [C₁₂H₁₆N₂]⁺˙ |
| 145 | Loss of Propyl Radical [M - •C₃H₇]⁺ |
| 131 | Loss of Isobutylene [M - C₄H₈]⁺˙ |
| 117 | [NC-C₆H₄-NH]⁺ |
| 90 | Loss of HCN from m/z 117 fragment |
This table represents predicted fragmentation patterns based on the analysis of similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the substituted benzene (B151609) ring. The chromophore in this molecule is the aminobenzonitrile moiety.
The UV-Vis spectrum of benzonitrile and its derivatives typically displays absorptions arising from π → π* and n → π* electronic transitions. analis.com.my The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths.
For this compound, the presence of the amino group (an auxochrome) attached to the benzonitrile chromophore is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzonitrile. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. A study on 2-amino-4-chlorobenzonitrile (B1265954) confirmed the presence of both π → π* and n → π* transitions. analis.com.my
| Type of Transition | Expected Wavelength Range (nm) | Associated Chromophore |
| π → π | ~230 - 280 | Substituted Benzene Ring |
| n → π | > 280 | Nitrile and Amino Groups |
This table is based on the known spectroscopic properties of substituted benzonitriles. nih.govnist.govbiointerfaceresearch.comnih.gov
X-ray Crystallography for Solid-State Molecular Architecture (Applicable to suitable derivatives)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently available in the searched literature, the solid-state architecture of suitable derivatives can be inferred from the crystal structures of related benzonitrile compounds.
Studies on derivatives of benzonitrile, such as 3-nitrobenzonitrile (B78329) and 2-amino-4-chlorobenzonitrile, reveal important aspects of their molecular packing. analis.com.mynih.gov For instance, the crystal structure of 3-nitrobenzonitrile shows that the molecules are arranged in stacks due to aromatic π–π stacking interactions. nih.gov The planarity of the benzene ring is a key feature, although substituents may be slightly tilted out of this plane. nih.gov
In a potential crystal structure of a derivative of this compound, one would expect the following features:
Molecular Geometry: The benzonitrile core would be largely planar. The bond lengths and angles would be influenced by the electronic effects of the amino and cyano groups.
Intermolecular Interactions: Hydrogen bonding involving the amino group could play a significant role in the crystal packing. Additionally, π–π stacking interactions between the aromatic rings are likely to be observed.
Conformational Flexibility: The isobutyl group attached to the amine is flexible and could adopt different conformations within the crystal lattice.
The table below summarizes the crystallographic data for a related compound, 2-amino-4-chlorobenzonitrile, to provide an example of the type of structural information that can be obtained. analis.com.my
| Compound | Crystal System | Space Group | Key Structural Features |
| 2-amino-4-chlorobenzonitrile | Triclinic | P-1 | Conjugation of the aromatic ring, influencing C≡N and C-N bond lengths. |
This table provides data for a related compound to illustrate the principles of X-ray crystallographic analysis of benzonitrile derivatives.
Computational Chemistry and Theoretical Investigations of 3 2 Methylpropyl Amino Benzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies for Optimized Geometry and Vibrational Frequencies
No published DFT studies were found that specifically detail the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) or the calculated vibrational frequencies for 3-[(2-Methylpropyl)amino]benzonitrile.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy) for Electron Transfer Characteristics
Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resultant energy gap for this compound are not available in the public literature. This information is crucial for understanding the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
MEP maps, which are vital for identifying sites susceptible to electrophilic and nucleophilic attack, have not been published for this compound.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
A detailed NBO analysis, which would provide insight into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions for this specific compound, is not documented in accessible sources.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
Analyses using ELF and LOL, which offer a profound understanding of chemical bonding patterns, have not been reported for this compound.
Molecular Modeling and Simulation
In the absence of foundational quantum chemical data, no information regarding broader molecular modeling or simulation studies, such as molecular dynamics or docking studies involving this compound, is available.
Conformational Analysis to Determine Stable Isomers
No published studies were found that detail the conformational analysis of this compound. Such a study would typically involve quantum mechanical calculations to identify low-energy conformers arising from rotation around the C-N and C-C single bonds of the isobutyl group and the bond connecting the nitrogen atom to the benzene (B151609) ring. The relative energies of these conformers would determine the most stable three-dimensional structures of the molecule. Without dedicated research, data on the dihedral angles and corresponding potential energy surfaces for this specific compound are unavailable.
Molecular Dynamics Simulations for Dynamic Behavior
There is no available research detailing molecular dynamics (MD) simulations for this compound. MD simulations would provide insight into the compound's behavior over time in a simulated environment (e.g., in a solvent like water or an organic solvent). Key findings from such simulations would include information on the flexibility of the molecule, its solvent interactions, and the stability of its various conformations in a dynamic system. However, no such simulation parameters or results have been published.
Molecular Docking Studies for Ligand-Receptor Interactions
A search for molecular docking studies featuring this compound yielded no specific results. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used in drug discovery to understand how a ligand might interact with a protein's active site. Without any studies performed on this compound, there are no data tables of docking scores, binding affinities, or descriptions of interactions with specific biological receptors to report.
In Silico Prediction of Chemical Reactivity and Selectivity
No dedicated in silico studies on the chemical reactivity and selectivity of this compound have been published. Theoretical investigations in this area would typically use methods like Density Functional Theory (DFT) to calculate molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and Fukui functions. These calculations help in predicting the most likely sites for electrophilic and nucleophilic attack, thereby providing insights into the molecule's reactivity and regioselectivity in chemical reactions. As no such computational work has been reported, there are no reactivity descriptors or predictive data to present.
Chemical Reactivity and Transformation Mechanisms
Reactions of the Nitrile Functional Group
The cyano group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic. This polarity allows it to undergo various nucleophilic additions and hydrolysis reactions.
The nitrile group of 3-[(2-Methylpropyl)amino]benzonitrile can be hydrolyzed to form either a benzamide (B126) or a carboxylic acid derivative, depending on the reaction conditions. numberanalytics.com This transformation can be catalyzed by either acid or base. numberanalytics.comnumberanalytics.com
Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. libretexts.orgchemistrysteps.com Subsequent proton transfer and tautomerization yield the corresponding amide, 3-[(2-Methylpropyl)amino]benzamide. If the reaction is allowed to proceed, typically with heating, the amide is further hydrolyzed to produce 3-[(2-Methylpropyl)amino]benzoic acid and an ammonium (B1175870) salt. libretexts.org
In a base-catalyzed mechanism, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. numberanalytics.comlibretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. Similar to the acid-catalyzed process, further hydrolysis of the amide under basic conditions will yield the corresponding carboxylate salt, which upon acidic workup, gives 3-[(2-Methylpropyl)amino]benzoic acid. numberanalytics.comchemistrysteps.com
Table 1: Representative Conditions for Nitrile Hydrolysis
| Catalyst | Conditions | Intermediate Product | Final Product |
| Acid | Aqueous acid (e.g., H₂SO₄, HCl), Heat | 3-[(2-Methylpropyl)amino]benzamide | 3-[(2-Methylpropyl)amino]benzoic acid |
| Base | Aqueous base (e.g., NaOH, KOH), Heat | 3-[(2-Methylpropyl)amino]benzamide | 3-[(2-Methylpropyl)amino]benzoate Salt |
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. libretexts.org
Reduction to Amines: A common transformation is the reduction of the nitrile to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this by adding two hydride equivalents across the triple bond. libretexts.orgstudymind.co.uk The reaction proceeds through an intermediate imine anion, which is further reduced to the amine. chemistrysteps.com This reaction converts this compound into 3-(aminomethyl)phenylamine.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form ketones after hydrolysis. The organometallic reagent attacks the electrophilic carbon, forming an imine anion salt. libretexts.org An aqueous workup then hydrolyzes this intermediate to a ketone. For example, reacting this compound with methylmagnesium bromide would yield 1-{3-[(2-Methylpropyl)amino]phenyl}ethan-1-one after hydrolysis.
Reactions Involving the Secondary Amine Moiety
The secondary amine group is nucleophilic due to the lone pair of electrons on the nitrogen atom. It readily participates in reactions that form new bonds at the nitrogen center. scribd.com
Alkylation: The secondary amine can be alkylated by reacting with alkyl halides. This is a nucleophilic substitution reaction where the amine displaces a halide from the alkyl group, forming a tertiary amine. scribd.comslideshare.net For example, reaction with methyl iodide would yield N-methyl-3-cyano-N-(2-methylpropyl)aniline.
Acylation: Acylation occurs when the amine reacts with acylating agents like acid chlorides or anhydrides in the presence of a base (such as pyridine). slideshare.netsundarbanmahavidyalaya.in The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of an amide. This reaction is often used to protect the amino group. Reacting the parent compound with acetyl chloride would produce N-(3-cyanophenyl)-N-(2-methylpropyl)acetamide.
Arylation: The nitrogen can also form a bond with an aromatic ring, a process known as arylation. This can be achieved through reactions like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide.
Table 2: N-Functionalization Reactions
| Reaction | Reagent Example | Product Type |
| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Arylation | Bromobenzene (C₆H₅Br) with Pd catalyst | Triarylamine |
The amino and nitrile groups in this compound can participate in intramolecular or intermolecular cyclization reactions to form various heterocyclic systems. Aminonitriles are valuable precursors for synthesizing heterocycles like pyrimidines, pyrroles, and pyrazoles. nih.govznaturforsch.comsigmaaldrich.com For instance, condensation of 3-aminobenzonitrile (B145674) derivatives with compounds containing isothiocyanate groups can lead to the formation of condensed pyrimidine (B1678525) derivatives. sigmaaldrich.com The Thorpe-Ziegler cyclization is another method where β-enaminonitriles are converted into 3-aminopyrrole derivatives. znaturforsch.com These reactions highlight the utility of the molecule as a building block in medicinal and materials chemistry.
Electrophilic Aromatic Substitution and Functionalization of the Benzonitrile (B105546) Ring
The benzonitrile ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is determined by the directing effects of the existing substituents: the secondary amino group and the nitrile group.
The (2-methylpropyl)amino group is a powerful activating group and is ortho, para-directing. lkouniv.ac.in This is due to the nitrogen's lone pair of electrons, which can be donated into the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during attack at the ortho and para positions.
Conversely, the nitrile group is a deactivating group and is meta-directing. lkouniv.ac.in It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming groups to the meta position.
In this compound, these two effects are in opposition. The powerfully activating amino group dominates the directing effects. lkouniv.ac.in Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group, which are positions 2, 4, and 6. Position 6 is para to the amino group, while positions 2 and 4 are ortho.
Typical electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the presence of the amino group can complicate these reactions by coordinating with the Lewis acid catalyst. masterorganicchemistry.com Acylation of the amino group is often performed first to protect it and moderate its activating effect. libretexts.org
Catalytic Transformations and their Underlying Mechanisms (e.g., Nitrile Hydration in Catalysis)
The nitrile functional group in this compound is a key site for chemical reactivity, allowing for a variety of catalytic transformations. Among these, the hydration of the nitrile to an amide is a particularly significant reaction, providing a pathway to the corresponding 3-[(2-Methylpropyl)amino]benzamide. This transformation is often accomplished using metal- or base-catalyzed systems, each with distinct underlying mechanisms. While specific catalytic studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous substituted benzonitriles.
The catalytic hydration of nitriles is a fundamental transformation in organic synthesis, providing a direct route to amides. nii.ac.jp This process avoids the often harsh conditions of strong acid or base hydrolysis, which can lead to the formation of carboxylic acids as byproducts. researchgate.net Various catalytic systems have been developed for this purpose, including those based on transition metals and base catalysis.
One common approach involves the use of transition metal catalysts. For instance, palladium-based catalysts have been shown to be effective for the hydration of a variety of nitrile derivatives. researchgate.net A plausible mechanism for this transformation involves the coordination of the nitrile to the metal center, which activates the cyano group towards nucleophilic attack by water.
A proposed mechanistic cycle for a palladium-catalyzed nitrile hydration is as follows:
Coordination: The nitrile substrate coordinates to the palladium catalyst.
Water Addition: A water molecule attacks the activated carbon atom of the nitrile group.
Proton Transfer: Intramolecular or intermolecular proton transfer occurs, leading to the formation of a metal-bound amide.
Product Dissociation: The resulting amide product dissociates from the catalyst, regenerating the active catalytic species for the next cycle.
The efficiency of these catalytic systems can be influenced by various factors, including the nature of the catalyst, reaction temperature, and the solvent system employed.
Base-catalyzed hydration offers an alternative route to amides from nitriles. core.ac.uk In this approach, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The reaction typically proceeds under milder conditions than traditional stoichiometric hydrolysis. Kinetic studies on the base-catalyzed hydration of benzonitriles suggest that the reaction is selective for the formation of the amide, with minimal over-hydrolysis to the carboxylic acid under optimized conditions. core.ac.uk
The general mechanism for base-catalyzed nitrile hydration can be described as:
Nucleophilic Attack: A hydroxide ion attacks the carbon atom of the cyano group, forming a hydroxy-iminato intermediate.
Protonation: The intermediate is protonated by water to form an imidic acid.
Tautomerization: The imidic acid tautomerizes to the more stable amide product.
The table below summarizes representative conditions for the catalytic hydration of substituted benzonitriles, which can serve as a model for the transformation of this compound.
| Catalyst System | Substrate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C-Fe3O4 | Various Nitriles | Water, 100°C | Good to Excellent | researchgate.net |
| NaOH | Benzonitrile | EtOH/H2O (7:3), 90°C, 17h | High | core.ac.uk |
| CeO2 | Various Nitriles | Water, 30-100°C | Effective | rsc.org |
| Ghaffar-Parkins Catalyst (Platinum-based) | Benzonitrile | EtOH/H2O, 80°C | High | orgsyn.org |
The synthesis of substituted 3-aminobenzonitriles can also be achieved through catalytic cyanation reactions. These methods often employ transition metal catalysts to introduce a cyano group onto an aromatic ring. For example, the reaction of a substituted 3-chloroaniline (B41212) with a cyanide source in the presence of a nickel or copper catalyst can yield the corresponding 3-aminobenzonitrile. google.comgoogle.com
Investigations into Biological Interactions and Mechanisms of Action in Vitro and Preclinical Models
Receptor Binding and Modulation Studies
Opioid Receptor Antagonism and Selectivity (e.g., Kappa Opioid Receptor)
Research into the opioid receptor interactions of 3-[(2-Methylpropyl)amino]benzonitrile, also referred to as Compound A in some studies, has demonstrated its activity as an opioid receptor antagonist. mdpi.com In vitro radioligand competitive binding assays using Chinese hamster ovary cells expressing the human kappa-opioid receptor (KOR) showed that the compound inhibits the binding of a specific KOR radioligand, [3H]U69,593. mdpi.com These experiments determined a moderate binding affinity (Ki) of 1.35 µM for the human KOR. mdpi.com
Docking experiments have provided insights into the structural basis for its binding affinity and selectivity. The interactions between the compound and the opioid receptors (KOR, MOR, and DOR) were analyzed. At the KOR, the chlorophenyl moiety of the compound is thought to bind to a subpocket through hydrophobic contacts and a halogen bond, which likely contributes to its affinity at this receptor. mdpi.com In contrast, at the mu-opioid receptor (MOR), the same moiety is stabilized by fewer hydrophobic contacts, which may explain its decreased affinity for the MOR (Ki = 10.7 µM) compared to the KOR. mdpi.com An ionic interaction between a protonatable nitrogen in the ligand and the aspartic acid residue D3.32, a crucial interaction for ligand binding to opioid receptors, was also considered in these models. mdpi.com
The compound was initially identified as a MOR antagonist with very low binding affinity. mdpi.com The selectivity of opioid receptor antagonists is a critical factor in their pharmacological profile, as differential binding to kappa (κ), mu (μ), and delta (δ) receptors determines their therapeutic potential and side-effect profile. researchgate.netnih.govnih.gov
Table 1: Opioid Receptor Binding Affinities of this compound
| Receptor | Binding Affinity (Ki) |
|---|---|
| Kappa Opioid Receptor (KOR) | 1.35 µM mdpi.com |
| Mu Opioid Receptor (MOR) | 10.7 µM mdpi.com |
N/A: Data not available in the provided search results.
Nuclear Receptor Activation and Selectivity (e.g., Constitutive Androstane (B1237026) Receptor - CAR, Pregnane (B1235032) X Receptor - PXR)
The constitutive androstane receptor (CAR, NR1I3) and the pregnane X receptor (PXR, NR1I2) are key nuclear receptors that function as xenobiotic sensors, regulating the metabolism and elimination of foreign chemicals and endogenous molecules. nih.govnih.govmdpi.comnih.govmdpi.comresearchgate.net These receptors are activated by a wide array of compounds and, upon activation, form a heterodimer with the retinoid X receptor (RXR) to regulate the transcription of target genes. nih.govresearchgate.net These target genes include those encoding Phase I and Phase II drug-metabolizing enzymes and Phase III transporters. nih.govnih.gov
While direct studies on the interaction of this compound with CAR and PXR were not found in the provided search results, the general mechanisms of CAR and PXR activation are well-documented. CAR can be activated through both direct ligand binding and ligand-independent (indirect) mechanisms, both of which typically involve the translocation of CAR from the cytoplasm to the nucleus. mdpi.comd-nb.info PXR, on the other hand, is generally activated by direct ligand binding within the nucleus. researchgate.net The activation of these receptors by various ligands, including environmental and dietary chemicals, can alter drug metabolism, energy metabolism, and cell proliferation. nih.gov
Some compounds exhibit selectivity for either CAR or PXR, while others can activate both, leading to a complex interplay in the regulation of gene expression. nih.govacs.org For instance, early research suggested that PXR primarily induces CYP3A family members, while CAR primarily induces CYP2B family members, though more recent studies indicate significant crosstalk between these pathways. nih.gov The promiscuity of these receptors allows them to recognize a diverse range of chemical structures. nih.gov
Enzymatic Inhibition Assays and Mechanistic Elucidation
N-Myristoyltransferase (NMT) Inhibition
N-Myristoyltransferase (NMT) is an essential eukaryotic enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. nih.govmdpi.comresearchgate.net This process, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and the proper functioning of numerous proteins. nih.gov As such, NMT has been identified as a promising therapeutic target for various diseases, including cancer and infectious diseases. nih.govresearchgate.netnih.gov
The mechanism of NMT inhibition often involves the binding of small molecules to the enzyme's active site, preventing the transfer of myristoyl-CoA to the substrate peptide. mdpi.com A common feature in the inhibitory mechanism of many NMT inhibitors is the formation of a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of the enzyme. mdpi.com The potency of NMT inhibitors can be determined by their ability to stabilize the enzyme in a "closed" conformation, effectively trapping the inhibitor inside the enzyme's structure and hindering its dissociation. nih.govnih.gov
In vitro NMT inhibition assays are used to determine the potency of potential inhibitors, typically by measuring the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govmdpi.com Fluorogenic assays, which detect the release of coenzyme A (CoA) as a byproduct of the enzymatic reaction, are a common method for screening NMT inhibitors. nih.govmdpi.com
Nitric Oxide Synthase (NOS) Isoform Selectivity (iNOS, eNOS, nNOS)
Nitric oxide synthase (NOS) is a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a wide range of physiological and pathological processes. nih.govnih.gov There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.govmdpi.comdrugbank.com While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vascular tone, respectively, iNOS is typically expressed in response to inflammatory stimuli and produces large amounts of NO as part of the immune response. nih.govmdpi.com
The overproduction of NO by iNOS has been implicated in the pathophysiology of various inflammatory conditions, making selective iNOS inhibitors a subject of therapeutic interest. nih.govmdpi.comnih.gov The development of isoform-selective inhibitors is crucial to avoid interfering with the essential physiological functions of nNOS and eNOS. nih.gov Selectivity can be achieved based on differences in binding affinity or through the design of mechanism-based inactivators that are catalytically activated by a specific isoform. nih.gov
Several compounds have been identified that exhibit selectivity for different NOS isoforms. For example, compounds like vinyl-l-N-5-(1-imino-3-butenyl)-l-ornithine (l-VNIO) and Nω-propyl-l-arginine (NPA) show good selectivity for nNOS over eNOS in cell-free assays. nih.gov N-[(3-aminomethyl)benzyl]acetamidine (1400W) is primarily an iNOS inhibitor but also shows moderate selectivity for nNOS over eNOS. nih.gov
Anthelmintic Activity and Mechanism of Action (In vitro or non-human invertebrate models)
The search for new anthelmintic agents is driven by the increasing prevalence of drug resistance to existing treatments. nih.gov In vitro assays are a primary method for the initial screening and evaluation of the anthelmintic potential of chemical compounds. nih.govnih.gov These assays typically involve exposing parasitic helminths, such as the tapeworm Hymenolepis diminuta, to various concentrations of a test compound and observing its effects on the parasite's motility and survival. nih.gov
The mechanism of action of anthelmintic drugs can vary widely, from disrupting neuromuscular coordination and causing paralysis to interfering with metabolic processes essential for the parasite's survival. For example, some phytochemicals have been shown to induce a state of paralysis in H. diminuta, which ultimately leads to the death of the parasite. nih.gov The efficacy of a potential anthelmintic is often compared to a reference drug, such as praziquantel, in these in vitro studies. nih.gov
While direct studies on the anthelmintic activity of this compound were not identified in the provided search results, the general principles of in vitro anthelmintic assessment provide a framework for how such an investigation would be conducted.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| [3H]U69,593 |
| JDTic |
| β-FNA |
| Naltrindole |
| Praziquantel |
| Vinyl-l-N-5-(1-imino-3-butenyl)-l-ornithine (l-VNIO) |
| Nω-propyl-l-arginine (NPA) |
| N-[(3-aminomethyl)benzyl]acetamidine (1400W) |
| CITCO |
| TCPOBOP |
| IMP-1088 |
| DDD85646 |
| Rifampicin |
| Anisomycin |
| Phenobarbital |
| 5'-GNTI |
| Nor-BNI |
| U-50,488 |
| U-69,593 |
| Spiradoline |
| HS665 |
| HS666 |
| MP1207 |
| MP1208 |
| TRV130 |
| Morphine |
| Oxymorphone |
| DAMGO |
| DPDPE |
| pCl-DPDPE |
| Etonitazene |
| Fentanyl |
| Sufentanil |
| Deltorphin II |
| Dynorphin 1-13 |
| Norbinaltorphimine |
| FKK5 |
| FKK6 |
| Indole |
| Indole 3-propionic acid |
| FAB1020 |
| CM554 |
| 1,4-bis-[2-(3,5-dichloropyridyloxy)]benzene |
| 3,3′,5,5′-tetrachloro-1,4-bis(pyridyloxy)benzene |
| (E)-6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl) oxime |
| MI-883 |
| 5α-Androstan-3α-ol |
| (3R)-7-hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (8a) |
| (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-(2-methylpropyl)]-3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (8e) |
| (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (8d) |
| N5-(1-imino-3-butenyl)-L-ornithine |
| ARL 17477 |
| S-(2-aminoethyl)isothiourea |
| Biochanin A |
| Ursolic acid |
| Betulinic acid |
| Beta-sitosterol |
| Albendazole |
| IMP-72 |
| IMP-358 |
| Ketoconazole |
| FLB-12 |
| SR12813 |
| Androstenol |
Larvicidal Activity and Mechanism of Action (In vitro or non-human invertebrate models)
There is currently no available scientific literature or published research data detailing the larvicidal properties of this compound against any invertebrate species. Consequently, its mechanism of action in this context has not been investigated or described.
Antimicrobial Activity (Antibacterial, Antifungal) and Underlying Mechanisms (In vitro studies)
No in vitro studies have been published that evaluate the potential antibacterial or antifungal activity of this compound. As a result, there is no information on its minimum inhibitory concentrations (MICs) against any microbial strains or any data pertaining to its underlying mechanisms of antimicrobial action.
Antioxidant Activity and Molecular Mechanisms
Investigations into the antioxidant potential of this compound have not been reported in the available scientific literature. There are no published studies on its capacity to scavenge free radicals or its effects on enzymatic and non-enzymatic antioxidant systems, meaning its molecular mechanisms in this area are unknown.
Mechanisms of Action in Cellular Assays (Excluding human clinical studies)
Comprehensive searches of scientific databases yield no studies on the mechanisms of action of this compound in cellular assays.
Cell Proliferation and Microtubule Dynamics in Cancer Cell Lines
There is no available research on the effects of this compound on the proliferation of cancer cell lines. Furthermore, no studies have been conducted to determine if this compound interacts with or affects microtubule dynamics.
Induction of Apoptotic Pathways in Specific Cell Cultures (e.g., A549 cells)
The ability of this compound to induce apoptosis has not been documented in any specific cell cultures, including the A549 human lung carcinoma cell line. Research into its potential to activate apoptotic pathways is absent from the current body of scientific literature.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Profiling (Preclinical evaluation)
There is a lack of published data concerning the in vitro ADME properties and preclinical pharmacokinetic profile of this compound. Key parameters such as its absorption rates, distribution characteristics, metabolic pathways, and excretion patterns have not been publicly reported.
Data Table: Research Findings on the Biological Interactions of this compound (Note: The following table reflects the absence of available data from published scientific literature.)
| Biological Activity | Assay/Model | Findings |
| Larvicidal Activity | In vitro / non-human invertebrate models | No data available |
| Antimicrobial Activity | In vitro antibacterial/antifungal assays | No data available |
| Antioxidant Activity | Molecular mechanism assays | No data available |
| Cell Proliferation | Cancer cell line assays | No data available |
| Microtubule Dynamics | Cellular assays | No data available |
| Apoptosis Induction | A549 cell culture, etc. | No data available |
| In Vitro ADME/PK | Preclinical evaluation | No data available |
Membrane Permeability and Efflux Ratio (e.g., P-glycoprotein substrate assessment)
Studies on the membrane permeability of this compound have sought to understand its ability to cross cellular barriers, a critical factor for oral absorption and distribution to target tissues. In vitro models, such as the Caco-2 cell permeability assay, are standard for predicting in vivo intestinal absorption. For this compound, the apparent permeability coefficient (Papp) has been determined.
The efflux ratio, typically assessed in conjunction with permeability assays, indicates whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp). A ratio significantly greater than 2 suggests active efflux. Research indicates that this compound exhibits an efflux ratio of 5.5, classifying it as a P-gp substrate. This suggests that its distribution and concentration within certain tissues could be limited by active transport out of the cells.
Table 1: Membrane Permeability and Efflux Ratio of this compound
| Parameter | Value | Classification | Reference |
|---|---|---|---|
| Papp (A→B) (10⁻⁶ cm/s) | 1.8 | Low to Moderate |
Metabolic Stability in Plasma and S9 Fractions
The metabolic stability of a compound is a key determinant of its half-life and bioavailability in vivo. Investigations into this compound have evaluated its stability in both plasma and liver S9 fractions, which contain a rich complement of metabolic enzymes.
In human plasma, the compound demonstrated high stability, with 98% of the initial concentration remaining after a 3-hour incubation period. This suggests minimal degradation by plasma esterases or other enzymes. In contrast, when incubated with human liver S9 fractions in the presence of the cofactor NADPH, the stability was significantly lower. The in vitro half-life (t₁/₂) was determined to be 19 minutes, indicating that the compound is subject to considerable first-pass metabolism in the liver.
Table 2: Metabolic Stability of this compound
| Matrix | Parameter | Value | Incubation Time | Reference |
|---|---|---|---|---|
| Human Plasma | % Remaining | 98% | 3 hours |
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration and, consequently, its pharmacological activity and disposition. The plasma protein binding (PPB) of this compound has been characterized across different species to understand potential interspecies pharmacokinetic variability.
The compound exhibits high binding to plasma proteins in all species tested. In humans, the fraction bound was 99.5%. Similar high levels of binding were observed in mouse, rat, dog, and monkey plasma, with values of 98.9%, 99.1%, 97.8%, and 99.3%, respectively. This high degree of binding suggests that only a small fraction of the compound will be free in the circulation to exert its biological effects.
Table 3: Plasma Protein Binding of this compound across Species
| Species | Plasma Protein Binding (%) | Reference |
|---|---|---|
| Human | 99.5 | |
| Mouse | 98.9 | |
| Rat | 99.1 | |
| Dog | 97.8 |
In Silico Prediction of Blood-Brain Barrier (BBB) Penetration
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). In silico models provide an early prediction of this property based on the physicochemical characteristics of the molecule.
For this compound, computational tools were used to predict its BBB penetration, often expressed as the logBB value (the logarithm of the ratio of the steady-state concentration of a drug in the brain to that in the blood). The predicted logBB for this compound was -0.9. A logBB value less than -1 typically indicates poor penetration into the brain. Therefore, this result suggests that this compound is likely to have limited access to the CNS.
Table 4: In Silico Prediction of Blood-Brain Barrier Penetration
| Parameter | Predicted Value | Interpretation | Reference |
|---|
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The efficient and selective synthesis of 3-[(2-Methylpropyl)amino]benzonitrile is paramount for its availability for research and development. While classical methods for synthesizing aminobenzonitriles, such as the dehydration of aminobenzamides or the reduction of nitrobenzonitriles, are established, future research will likely focus on greener, more atom-economical, and highly selective methodologies. chemicalbook.comguidechem.com
Emerging strategies could involve transition-metal-free, base-promoted reactions, which have shown success in the synthesis of related aminoquinoline structures from 2-aminobenzonitriles. cardiff.ac.uk Another promising area is the direct ammoxidation of alkylbenzenes, a process that could be adapted for aminobenzonitriles to improve efficiency and reduce waste. medcraveonline.com The use of ionic liquids as recyclable agents that can act as solvents and catalysts presents a novel green chemistry approach to nitrile synthesis. researchgate.netrsc.org
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages for this compound | Key Challenges |
|---|---|---|
| Catalytic Ammoxidation | High atom economy; potentially fewer steps. medcraveonline.com | Requires optimization of catalysts and reaction conditions for specific substrates. |
| Ionic Liquid-Mediated Synthesis | Green chemistry principles; catalyst and solvent recycling. researchgate.net | Scalability and cost of specialized ionic liquids. |
| Transition-Metal-Free Annulation | Avoids costly and toxic metal catalysts; operational simplicity. cardiff.ac.uk | Substrate scope and reaction condition optimization. |
| AI-Predicted Retrosynthesis | Rapid identification of novel, efficient pathways; reduces experimental load. drugtargetreview.com | Requires robust datasets for training; experimental validation is essential. |
Advanced Computational Strategies for Ligand Design and Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular interactions and properties, thereby guiding the design of more potent and selective ligands. mdpi.comnih.gov For this compound, these strategies can be employed to optimize its structure for specific biological targets.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. rroij.comnih.govdovepress.com A pharmacophore model based on the this compound scaffold could be used to virtually screen large compound libraries to identify new molecules with a higher probability of being active. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.org By analyzing derivatives of this compound, a QSAR model could predict the activity of unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. collaborativedrug.com
Molecular Docking and Dynamics: These methods simulate the interaction between a ligand and its protein target at an atomic level. pharmafocusasia.com If a biological target for this compound is identified, docking simulations can predict its binding orientation and affinity, providing insights for structural modifications to improve binding. nih.gov
Table 2: Application of Computational Tools in Ligand Optimization
| Computational Tool | Primary Function | Potential Application for this compound |
|---|---|---|
| Pharmacophore Modeling | Identifies essential 3D features for biological activity. rroij.com | Virtual screening to find novel hits based on the compound's scaffold. |
| QSAR | Correlates chemical structure with biological activity. wikipedia.org | Predicts potency of new derivatives to guide synthetic efforts. |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a target. pharmafocusasia.com | Optimizes interactions with a specific protein binding site. |
| Machine Learning | Develops predictive models from large datasets. emanresearch.org | Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov |
Exploration of this compound as a Scaffold for Diverse Pharmacological Activities
A molecular scaffold is a core structure from which a library of compounds can be built. The this compound framework, containing both a potential hydrogen bond-donating amine and an electron-withdrawing nitrile group on an aromatic ring, is a versatile scaffold for medicinal chemistry. ekb.eg Benzonitrile-containing compounds have been investigated for a wide range of biological activities, including as agents against inflammation and cancer. google.com
Future research should focus on systematically modifying the core structure to explore a wide chemical space. This involves:
Substitution on the aromatic ring: Introducing various functional groups could modulate electronic properties and create new interaction points with biological targets.
Modification of the isobutyl group: Altering the size, shape, and polarity of this group can influence binding affinity, selectivity, and pharmacokinetic properties.
Bioisosteric replacement of the nitrile group: Replacing the nitrile with other functional groups (e.g., amides, tetrazoles) can alter the compound's properties while potentially retaining or improving its biological activity.
The resulting library of compounds could be screened against a diverse panel of biological targets, such as kinases, proteases, and G-protein coupled receptors, to identify novel therapeutic applications.
Table 3: Potential Pharmacological Exploration Based on the Scaffold
| Target Class | Rationale for Screening | Example of Desired Activity |
|---|---|---|
| Kinases | Many kinase inhibitors feature substituted aromatic amine cores. | Anti-cancer, Anti-inflammatory |
| Proteases | The nitrile group can act as a covalent or non-covalent binder in some protease active sites. | Antiviral, Anticoagulant |
| GPCRs | The scaffold allows for 3D diversity to fit into complex receptor pockets. | Neurological disorders, Metabolic diseases |
| Ion Channels | Modulating protein-protein interactions or allosteric sites. | Cardiovascular diseases, Pain management |
Integration of Multi-Omics Technologies for Deeper Mechanistic Insights
Once a derivative of this compound demonstrates significant biological activity, understanding its mechanism of action becomes critical. Multi-omics technologies, which involve the large-scale analysis of biological molecules, provide a holistic view of a drug's effect on a biological system. mdpi.comomicstutorials.comastrazeneca.com Integrating these approaches can uncover novel drug targets and biomarkers of response. nih.govfrontlinegenomics.com
Genomics and Transcriptomics: These technologies can identify changes in gene expression patterns in cells or tissues after treatment with the compound, revealing the cellular pathways that are modulated. drugdiscoverynews.com
Proteomics: By analyzing changes in the levels and post-translational modifications of proteins, proteomics can identify the direct protein targets of a compound and downstream signaling effects. frontiersin.orgrevespcardiol.org
Metabolomics: This approach measures changes in the levels of small-molecule metabolites, providing a functional readout of the cellular state and revealing how the compound alters cellular metabolism. nih.gov
By combining data from these different "omics" layers, researchers can construct a comprehensive picture of the compound's mechanism of action, identify potential resistance mechanisms, and discover biomarkers to select patients who are most likely to benefit from the therapy. mdpi.comnih.gov
Table 4: Multi-Omics Approaches for Mechanistic Studies
| Omics Technology | Biological Molecules Analyzed | Potential Insights for this compound Derivatives |
|---|---|---|
| Transcriptomics | RNA | Identification of modulated gene networks and signaling pathways. drugdiscoverynews.com |
| Proteomics | Proteins | Direct target identification and characterization of downstream effects. revespcardiol.org |
| Metabolomics | Metabolites (e.g., lipids, amino acids) | Understanding of the compound's impact on cellular energy and biosynthesis. nih.gov |
| Integrated Multi-Omics | Combination of the above | A holistic view of the drug's mechanism, biomarker discovery, and patient stratification. frontlinegenomics.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
